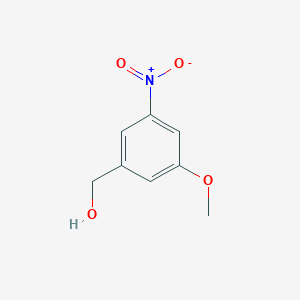

(3-Methoxy-5-nitrophenyl)methanol

描述

Significance of Nitro-Substituted Aromatic Systems in Medicinal and Synthetic Chemistry

Aromatic nitro compounds are organic compounds containing one or more nitro groups (-NO2) attached to an aromatic ring. numberanalytics.comnumberanalytics.com The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical and physical characteristics of the aromatic system. mdpi.comwikipedia.org This electron-withdrawing nature, which operates through both inductive and resonance effects, reduces the electron density of the aromatic ring. mdpi.comscielo.br

This modification of electron density has several important consequences in synthetic chemistry. It retards electrophilic aromatic substitution and facilitates nucleophilic aromatic substitution, making it a valuable tool for directing the course of chemical reactions. wikipedia.org Furthermore, the nitro group itself is a versatile functional group that can be transformed into a variety of other functionalities, most notably the amino group (R-NH2) through reduction. wikipedia.orgnih.gov This transformation is a cornerstone in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals. numberanalytics.comteachy.ai

In medicinal chemistry, the nitro group is a common feature in a number of therapeutic agents. nih.govmdpi.com Its presence can impact a drug's polarity, solubility, receptor binding affinity, and bioavailability. scielo.br Many nitro-containing drugs act as prodrugs, where the nitro group is metabolically reduced in the body to generate the active therapeutic agent. svedbergopen.com This bio-reductive activation is a key mechanism of action for certain antibacterial and antiparasitic drugs. mdpi.com However, it is also associated with potential toxicity, making the study of nitro compounds' biological effects a critical area of research. scielo.brsvedbergopen.com

Role of Benzylic Alcohol Moieties as Versatile Precursors in Organic Synthesis

Benzylic alcohols are compounds in which a hydroxyl group (-OH) is attached to a carbon atom that is itself bonded to an aromatic ring. This structural arrangement confers unique reactivity upon the alcohol. The benzylic position is activated, making the C-O bond susceptible to cleavage and the C-H bonds on the adjacent carbon prone to oxidation.

This inherent reactivity makes benzylic alcohols highly versatile precursors in organic synthesis. wikipedia.org They can be readily oxidized to form benzaldehydes or benzoic acids, which are themselves important synthetic intermediates. Conversely, the hydroxyl group can be substituted to introduce other functional groups. For instance, reaction with hydrogen halides can yield benzylic halides, which are excellent substrates for nucleophilic substitution reactions. Esterification and etherification reactions are also common transformations of benzylic alcohols. wikipedia.org

The development of new methods for the synthesis of benzylic alcohols is an active area of research, with a focus on achieving high selectivity and functional group tolerance. organic-chemistry.orgresearchgate.netacs.org These methods often aim to control the oxidation of benzylic C-H bonds to selectively produce the desired alcohol without over-oxidation to the corresponding carbonyl compound. organic-chemistry.orgacs.org The reduction of benzylic alcohols to the corresponding alkanes is another important transformation, providing a means to remove the hydroxyl functionality when it is no longer needed. nih.gov

Overview of (3-Methoxy-5-nitrophenyl)methanol within the Context of Functionalized Aromatic Scaffolds

This compound, with the chemical formula C8H9NO4, is a prime example of a functionalized aromatic scaffold. uni.lu It incorporates the key features of both a nitro-substituted aromatic system and a benzylic alcohol. The molecule consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the 3-position, a nitro group (-NO2) at the 5-position, and a hydroxymethyl group (-CH2OH) at the 1-position.

The presence of these three distinct functional groups on a single aromatic ring makes this compound a valuable and versatile building block in organic synthesis. The nitro group can be reduced to an amine, the benzylic alcohol can be oxidized or substituted, and the methoxy group can potentially be cleaved to a phenol (B47542). The relative positions of these groups also allow for the synthesis of a wide range of meta-substituted aromatic compounds.

The combination of an electron-donating methoxy group and an electron-withdrawing nitro group on the same ring creates a unique electronic environment that can influence the reactivity of the benzylic alcohol and the aromatic ring itself. This interplay of functional groups provides chemists with a powerful tool for the construction of complex target molecules, including potential pharmaceutical candidates and other functional materials.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9NO4 |

| Molecular Weight | 183.16 g/mol |

| Appearance | Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| XLogP3 | 0.8 |

| Data sourced from PubChem. nih.gov |

Spectroscopic Data of this compound

| Spectroscopy Type | Data |

| Predicted ¹H NMR | Available |

| Predicted ¹³C NMR | Available |

| Mass Spectrometry | m/z Top Peak: 77, m/z 2nd Highest: 183, m/z 3rd Highest: 79 nih.gov |

| Detailed spectra can be found in specialized databases. |

Structure

3D Structure

属性

IUPAC Name |

(3-methoxy-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVWSNFJLXOVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666807 | |

| Record name | (3-Methoxy-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354525-36-3 | |

| Record name | (3-Methoxy-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 5 Nitrophenyl Methanol and Its Advanced Precursors

Strategies for Direct Synthesis of the Benzylic Alcohol Functionality

The most direct approaches to (3-Methoxy-5-nitrophenyl)methanol involve the reduction of a carbon-based functional group at the benzylic position, specifically a carboxylic acid or an aldehyde. A key challenge in these transformations is the chemoselective reduction of the target group without affecting the sensitive nitro moiety on the aromatic ring.

The reduction of 3-methoxy-5-nitrobenzoic acid presents a common and effective route to the desired benzylic alcohol. nih.govbiosynth.comcymitquimica.com The primary consideration is the use of reducing agents that are powerful enough to convert a carboxylic acid to an alcohol but selective enough to leave the nitro group intact.

Sodium borohydride (B1222165) (NaBH₄) by itself is generally too weak to reduce a carboxylic acid. However, its reactivity can be enhanced by the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This combination generates diborane (B8814927) (B₂H₆) or a borane-THF complex in situ, which is a highly effective and selective reagent for the reduction of carboxylic acids. researchgate.net This system is particularly advantageous as borane (B79455) does not typically reduce nitroarenes under standard conditions, allowing for the clean conversion of the carboxylic acid to the alcohol. researchgate.net The reaction involves the addition of BF₃·OEt₂ to a mixture of the carboxylic acid and sodium borohydride in a suitable solvent like dry tetrahydrofuran (B95107) (THF), often followed by reflux to ensure the reaction goes to completion. researchgate.net

Several other methods exist for the selective reduction of carboxylic acids in the presence of nitro groups.

Borane Complexes: Direct use of stabilized borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BH₃·SMe₂), offers a reliable alternative. researchgate.net These reagents are known for their specificity in reducing carboxylic acids over many other functional groups, including nitro groups. researchgate.net

Esterification Followed by Reduction: A two-step approach involves first converting the carboxylic acid to its corresponding ester (e.g., a methyl or ethyl ester). This transformation can be accomplished using standard methods. The resulting ester is then reduced to the alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters, they are often too reactive and can also reduce the nitro group. researchgate.netmasterorganicchemistry.com Therefore, milder or more selective reagents are preferred. Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) or Diisobutylaluminium hydride (DIBAL-H) at low temperatures are often effective for this purpose. researchgate.net

Mixed Anhydride (B1165640) Method: The carboxylic acid can be activated by converting it into a mixed anhydride using ethyl or methyl chloroformate in the presence of a base. This activated intermediate is then reduced in situ with a mild reducing agent like sodium borohydride. researchgate.net

T3P®-Promoted Reduction: A modern approach involves the activation of the carboxylic acid with 1-propanephosphonic acid cyclic anhydride (T3P®), followed by reduction with sodium borohydride. This method has been successfully used for the reduction of 4-nitrobenzoic acid to 4-nitrobenzyl alcohol in excellent yields. researchgate.net

Table 1: Comparison of Reductive Methods for 3-Methoxy-5-nitrobenzoic Acid

| Method | Reagent(s) | Key Features |

| In Situ Borane Generation | NaBH₄ / BF₃·OEt₂ | Generates BH₃ in situ; highly selective for carboxylic acids. researchgate.net |

| Direct Borane Reduction | BH₃·THF or BH₃·SMe₂ | Direct use of selective borane reagents. researchgate.net |

| Ester Reduction | 1. Esterification (e.g., SOCl₂/MeOH) 2. Reduction (e.g., Vitride, DIBAL-H) | Two-step process; avoids overly reactive hydrides like LiAlH₄. researchgate.net |

| Mixed Anhydride | 1. ClCO₂Et / Base 2. NaBH₄ | In situ activation followed by mild reduction. researchgate.net |

| T3P® Activation | 1. T3P® 2. NaBH₄ | Modern, efficient method for activating the acid towards reduction. researchgate.net |

If the corresponding aldehyde, 3-methoxy-5-nitrobenzaldehyde (B1590276), is available, its conversion to this compound is a straightforward synthetic step.

Aldehydes are readily reduced to primary alcohols using a variety of mild reducing agents. Sodium borohydride (NaBH₄) is the most common and convenient reagent for this transformation. ncert.nic.inunimi.it The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature and is usually complete in a short period. This reduction is highly chemoselective, and the conditions are mild enough not to affect the nitro group or the methoxy (B1213986) ether on the aromatic ring. ncert.nic.in

Table 2: Synthesis of this compound from its Aldehyde Precursor

| Starting Material | Reagent | Product |

| 3-Methoxy-5-nitrobenzaldehyde | Sodium Borohydride (NaBH₄) | This compound |

Transformations from Aromatic Aldehyde Precursors

Aromatic Ring Functionalization and Derivatization Strategies

An alternative to functional group manipulation on a pre-formed ring is the synthesis of advanced precursors through aromatic functionalization. These methods build the substituted ring system from simpler starting materials. A common strategy begins with 1,3,5-trinitrobenzene (B165232).

The synthesis proceeds by treating 1,3,5-trinitrobenzene with sodium methoxide (B1231860) in methanol, which results in the substitution of one nitro group with a methoxy group to yield 3,5-dinitroanisole (B1346779). chemicalbook.com Subsequently, one of the two nitro groups of 3,5-dinitroanisole is selectively reduced to an amino group. This can be achieved using reagents like sodium sulfide in aqueous methanol, which provides 3-methoxy-5-nitroaniline (B1585972) in high yield. chemicalbook.com

This aniline (B41778) derivative is a versatile precursor. For instance, it can undergo diazotization with nitrous acid, followed by a Sandmeyer-type reaction with copper(I) bromide, to produce 1-bromo-3-methoxy-5-nitrobenzene. This halogenated compound can then be used in a variety of cross-coupling reactions or further functional group interconversions to eventually install the required hydroxymethyl group.

Introduction and Manipulation of the Nitro Group

The introduction of a nitro group (—NO₂) onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction known as nitration. For precursors to this compound, this is typically achieved using a nitrating agent, which is often a mixture of concentrated nitric acid and sulfuric acid. The methoxy group already present on the ring directs the incoming nitro group primarily to the ortho and para positions. However, in a 1,3-disubstituted benzene (B151609) ring like 3-methoxybenzaldehyde, the positions are evaluated relative to both existing groups, leading to substitution at the position meta to the aldehyde and ortho/para to the methoxy group, resulting in the desired 5-nitro isomer.

Manipulation of the nitro group is also a critical synthetic step. While for the synthesis of this compound the nitro group is retained, in the synthesis of other derivatives it often serves as a precursor to an amino group. This transformation is typically achieved through reduction. A common method for the selective reduction of a nitro group in the presence of other reducible functional groups is catalytic hydrogenation or the use of chemical reducing agents like tin(II) chloride in hydrochloric acid or iron in acidic media. A notable example is the partial reduction of 3,5-dinitroanisole, where one nitro group is selectively reduced to an amine to form 3-methoxy-5-nitroaniline, a key precursor for various more complex molecules. chemicalbook.com

Introduction and Regioselective Modification of the Methoxy Group

The methoxy group (—OCH₃) is typically introduced onto an aromatic ring through the Williamson ether synthesis. This involves the reaction of a phenoxide ion with a methylating agent, such as methyl iodide or dimethyl sulfate. The phenoxide is generated by treating a corresponding phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate. The regioselectivity of this reaction is determined by the position of the hydroxyl group on the precursor molecule. For instance, the synthesis of 3-methoxy-5-nitrobenzaldehyde can be envisioned from 3-hydroxy-5-nitrobenzaldehyde (B1337175) via methylation.

While introducing a methoxy group is common, its selective removal (demethylation) is also a crucial tool for synthesizing related poly-hydroxylated nitroaromatics. This is particularly relevant in structures where multiple methoxy groups are present or where a hydroxyl group is needed for further functionalization.

Various methods exist for the demethylation of aromatic methyl ethers. The choice of reagent is critical to avoid unwanted side reactions, especially with a sensitive nitro group present.

Strong Nucleophilic Agents: A combination of a strong nucleophilic agent, such as a thiophenol, and a strong base like lithium hydroxide in a polar aprotic solvent can be used to cleave the methyl-oxygen bond. This method has been applied to the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde to produce 3,4-dihydroxy-5-nitrobenzaldehyde. google.com

Acid-Based Reagents: Strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) can also effect demethylation, though they can be harsh and may lead to decomposition or side reactions, such as ring bromination. google.com

Lewis Acids: A more recent, surprising discovery showed that a reagent system containing zinc chloride, water, and hydrogen chloride can effectively cleave an ethoxy group in 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) to yield 3,4-dihydroxy-5-nitrobenzaldehyde. google.com This suggests a potential application for Lewis acid-promoted dealkylation in similar systems.

Table 1: Comparison of Demethylation Methods for Related Nitroaromatics

| Method | Key Reagents | Substrate Example | Product | Notes |

|---|---|---|---|---|

| Nucleophilic Cleavage | Thiophenol, Lithium Hydroxide | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 3,4-Dihydroxy-5-nitrobenzaldehyde | Avoids decomposition issues associated with strong acids. google.com |

| Acid Cleavage (Halide) | Hydrobromic Acid (HBr) | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 3,4-Dihydroxy-5-nitrobenzaldehyde | Risk of ring bromination and formation of impurities. google.com |

| Acid Cleavage (Classic) | Hydrochloric Acid (HCl) | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 3,4-Dihydroxy-5-nitrobenzaldehyde | Can cause decomposition of starting material and product; often requires pressure. google.com |

| Lewis Acid-Promoted Cleavage | Zinc Chloride, Water, HCl | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 3,4-Dihydroxy-5-nitrobenzaldehyde | A novel method demonstrating the utility of Lewis acids for dealkylation. google.com |

Synthesis and Elaboration of Key Precursors

The efficient synthesis of this compound is highly dependent on the availability of well-defined precursors. The following sections outline established routes to these critical starting materials and intermediates.

Methyl 3-methoxy-5-nitrobenzoate is a key precursor that can be converted to this compound via reduction of the ester group. The synthesis of this compound typically starts from methyl 3-methoxybenzoate. The nitration is carried out using a mixture of concentrated nitric and sulfuric acids at controlled, low temperatures (e.g., 0-15°C). orgsyn.org The methoxy group directs the nitration to the 5-position. After the reaction, the mixture is poured onto ice, causing the solid product to precipitate. The crude product can then be purified by recrystallization from a suitable solvent like methanol. orgsyn.org This procedure is analogous to the well-established nitration of methyl benzoate (B1203000) to methyl 3-nitrobenzoate. orgsyn.orgsouthalabama.edu

Table 2: Synthesis of Methyl 3-nitrobenzoate (Analogous Procedure)

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | 0–15°C, followed by stirring; quench on ice | 81–85% | orgsyn.org |

3-Methoxy-5-nitro-phenylamine, also known as 3-methoxy-5-nitroaniline, is a versatile intermediate. It is prepared via the selective partial reduction of 3,5-dinitroanisole. chemicalbook.com This transformation can be achieved with high yield using a solution of sodium sulfide and sodium bicarbonate in a methanol/water solvent system. chemicalbook.com The reaction mixture is heated to reflux for a short period. Upon completion, the methanol is removed, and the product is precipitated by pouring the residue into ice-water, yielding 3-methoxy-5-nitro-phenylamine as a solid. chemicalbook.com This method is effective because the sulfide reagent can be controlled to reduce only one of the two nitro groups.

Table 3: Synthesis of 3-Methoxy-5-nitro-phenylamine

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dinitroanisole | Sodium sulfide, Sodium bicarbonate | Methanol, Water | Reflux for 30 minutes | 93% | chemicalbook.com |

The direct precursor to this compound is 3-methoxy-5-nitrobenzaldehyde. This intermediate is commonly synthesized by the direct nitration of 3-methoxybenzaldehyde. The reaction is typically performed in acetic acid at cool temperatures (e.g., 283–288 K) with the dropwise addition of nitric acid to ensure regioselectivity at the 5-position.

The synthesis of more complex substituted nitrobenzaldehydes often requires multi-step sequences. For example, the synthesis of 2,4-dimethoxy-5-nitrobenzaldehyde (B188477) starts from 2,4-dihydroxy-5-nitrobenzaldehyde. chemicalbook.com This dihydroxy compound is treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like acetone. The reaction proceeds at room temperature to afford the dimethoxy product in high yield. chemicalbook.com A similar strategy can be applied to synthesize other isomers. For instance, the synthesis of 6-nitro-2,3-dimethoxybenzaldehyde has also been reported, highlighting the versatility of these methods, although this particular isomer is noted to be sensitive to light. acs.org

Table 4: Synthesis of Substituted Nitrobenzaldehydes

| Product | Starting Material | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dimethoxy-5-nitrobenzaldehyde | 2,4-Dihydroxy-5-nitrobenzaldehyde | Methyl iodide, Potassium carbonate in Acetone | 84% | chemicalbook.com |

| 6-Nitro-2,3-dimethoxybenzaldehyde | Benzenesulfonate ester of o-vanillin | Multi-step synthesis | Moderately good | acs.org |

Chemical Reactivity and Derivatization Studies of 3 Methoxy 5 Nitrophenyl Methanol

Reactions Involving the Benzylic Hydroxyl Group

The hydroxyl group of (3-Methoxy-5-nitrophenyl)methanol is a primary site for various chemical modifications, allowing for the introduction of diverse functionalities.

Etherification and Alkylation Reactions

The benzylic hydroxyl group can readily undergo etherification reactions. For instance, in Williamson ether synthesis, the alcohol is first treated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, reacting with an alkyl halide to yield an ether. This method is a standard procedure for converting alcohols to ethers.

Alkylation can also be achieved under different conditions. For example, the reaction of this compound with alkylating agents in the presence of a suitable catalyst can lead to the formation of ether linkages. The choice of reagents and reaction conditions is crucial to ensure high yields and minimize side reactions. A related reaction involves the use of triphenylmethanamine for the alkylation of halogenated compounds, a process that can be adapted for derivatization. nih.gov

Esterification and Other Functional Group Transformations

Esterification is another common transformation of the benzylic hydroxyl group. This can be accomplished by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. This reaction is fundamental in synthesizing a wide array of ester derivatives.

Beyond etherification and esterification, the hydroxyl group can be transformed into other functional groups. Oxidation of the primary alcohol can yield the corresponding aldehyde, 3-methoxy-5-nitrobenzaldehyde (B1590276), or be further oxidized to the carboxylic acid, 3-methoxy-5-nitrobenzoic acid. Conversely, the hydroxyl group can be replaced through nucleophilic substitution reactions.

Transformations of the Aromatic Nitro Group

The nitro group on the aromatic ring is a key functionality that can be readily transformed, providing a gateway to various nitrogen-containing compounds.

Selective Reduction to Amine or Imine Functionalities

The selective reduction of the nitro group is a synthetically valuable transformation. A variety of reducing agents can be employed to convert the nitro group to an amine. For example, a mixture of sodium sulfide (B99878) and sodium bicarbonate in a methanol-water solvent system has been shown to effectively reduce a related compound, 3,5-dinitroanisole (B1346779), to 3-methoxy-5-nitroaniline (B1585972) with a high yield of 93%. chemicalbook.com This method could be applicable to the reduction of this compound to yield (3-amino-5-methoxyphenyl)methanol (B572147). Other common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon) and metal-acid combinations (e.g., tin or iron in hydrochloric acid).

The resulting amine can then be further derivatized. For example, it can react with aldehydes or ketones to form imines (Schiff bases), which are themselves versatile intermediates in organic synthesis.

Participation in Intra- and Intermolecular Cyclization Reactions

The nitro group, often after reduction to an amine, can participate in cyclization reactions to form heterocyclic compounds. These reactions can be either intramolecular, where the newly formed amine reacts with another functional group within the same molecule, or intermolecular, where it reacts with a separate molecule. For instance, the resulting amino alcohol could potentially undergo intramolecular condensation to form a cyclic ether or lactam, depending on the reaction conditions and the presence of other reactive sites.

Reactivity at the Aromatic Ring System

The aromatic ring of this compound is subject to electrophilic substitution reactions, with the existing methoxy (B1213986) and nitro substituents directing the position of incoming electrophiles. The methoxy group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. msu.edulearncbse.in

Given the positions of the methoxy group at C3 and the nitro group at C5, the directing effects of these two groups are in opposition for some positions and in concert for others. The strong deactivating nature of the nitro group generally makes the ring less reactive towards electrophilic substitution compared to benzene (B151609). msu.edu However, the activating methoxy group can still facilitate reactions under appropriate conditions. msu.edu Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The precise location of substitution will depend on the specific electrophile and reaction conditions used.

For example, in the case of anisole (B1667542) (methoxybenzene), the methoxy group strongly directs incoming electrophiles to the ortho and para positions. msu.edu In this compound, the C2, C4, and C6 positions are ortho and para to the methoxy group. The C2 and C6 positions are also meta to the nitro group, while the C4 position is ortho to the nitro group. The interplay of these electronic effects will determine the regioselectivity of any electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Pathways

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing effect of the nitro group. The methoxy group, being an ortho, para-director, would typically activate these positions. However, the deactivating effect of the nitro group, which is meta to the methoxy group, generally overrides this activation, making EAS reactions challenging.

Nucleophilic Aromatic Substitution (SNAr) on Activated Analogs

While this compound itself is not primed for nucleophilic aromatic substitution (SNAr), its derivatives can be. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups, like the nitro group, positioned ortho or para to a suitable leaving group. masterorganicchemistry.comwikipedia.org For SNAr to occur on analogs of this compound, the hydroxyl group or another substituent would need to be converted into a good leaving group, or additional activating groups would need to be present on the aromatic ring. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. libretexts.orgnih.gov The rate of reaction is accelerated by the presence of these activating groups. masterorganicchemistry.com

Synthesis of Advanced Derivatives and Conjugates

The functional groups of this compound serve as versatile handles for the synthesis of a wide array of more complex molecules. The corresponding aldehyde, 3-methoxy-5-nitrobenzaldehyde, is a particularly common starting material for many of these derivatives.

Preparation of α-Aminophosphonate Derivatives Incorporating the Methoxy-Nitrophenyl Moiety

α-Aminophosphonates, known for their biological activities, can be synthesized from derivatives of this compound. ekb.egnih.gov A general approach involves a one-pot, three-component reaction between an aldehyde, an amine, and a phosphite (B83602), often catalyzed by a Lewis acid. ekb.eg For instance, 3-methoxy-5-nitrobenzaldehyde can be reacted with an amine and triphenyl phosphite in the presence of a catalyst like lithium perchlorate (B79767) to yield the corresponding α-aminophosphonate derivative. ekb.eg This methodology allows for the introduction of the methoxy-nitrophenyl moiety into the α-aminophosphonate scaffold. ekb.egrsc.org

Construction of Pyrazoline and Tetrahydroisoquinoline Frameworks

Pyrazoline Frameworks:

The synthesis of pyrazoline derivatives often begins with the preparation of a chalcone (B49325), an α,β-unsaturated ketone. uii.ac.idresearchgate.net 3-Methoxy-5-nitrobenzaldehyde can be reacted with an appropriate acetophenone (B1666503) via a Claisen-Schmidt condensation to form a chalcone bearing the 3-methoxy-5-nitrophenyl group. Subsequent cyclization of this chalcone with a hydrazine (B178648) derivative, such as phenylhydrazine, in a suitable solvent like 2-butanol (B46777) or acetic acid, yields the corresponding pyrazoline. uii.ac.idnih.gov The reaction conditions can be varied, with some methods employing refluxing for extended periods or using ultrasound irradiation to improve yields and reduce reaction times. uii.ac.idnih.gov

Tetrahydroisoquinoline Frameworks:

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is present in many biologically active compounds. nih.gov The synthesis of THIQ derivatives can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. nih.gov While direct synthesis from this compound is not explicitly detailed, derivatives containing this moiety can be incorporated into THIQ structures. For example, N-benzoyl homoveratrylamines, which have a dimethoxyphenyl structure, have been used to synthesize tetrahydroisoquinolines. rsc.org

Derivatization to Uracil (B121893) Analogues

Information regarding the direct derivatization of this compound to uracil analogues is not prominently available in the searched literature.

Formation of Schiff Base Complexes

Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed by the condensation of a primary amine with a carbonyl compound. researchgate.netnih.gov The aldehyde derivative, 3-methoxy-5-nitrobenzaldehyde (or its isomer 4-hydroxy-3-methoxy-5-nitrobenzaldehyde), is a common precursor for synthesizing Schiff bases. researchgate.netresearchgate.net The reaction involves the condensation of the aldehyde with a primary amine, such as an aniline (B41778) derivative, often in an alcohol solvent. researchgate.netresearchgate.net These Schiff base ligands can then be used to form stable complexes with various transition metals. researchgate.netnih.gov

Table 1: Summary of Synthetic Methodologies for this compound Derivatives

| Derivative Class | Starting Material | Key Reagents | Reaction Type |

| α-Aminophosphonates | 3-Methoxy-5-nitrobenzaldehyde | Amine, Triphenyl phosphite, Lewis acid catalyst | Three-component reaction |

| Pyrazolines | 3-Methoxy-5-nitrobenzaldehyde | Acetophenone, Hydrazine derivative | Claisen-Schmidt condensation, Cyclization |

| Schiff Bases | 3-Methoxy-5-nitrobenzaldehyde | Primary amine | Condensation |

Synthesis of Nitrophenyl Hydrazine Derivatives

The synthesis of nitrophenyl hydrazine derivatives from this compound is not extensively documented in a single-step process in the reviewed scientific literature. However, a common and well-established synthetic strategy involves a two-step pathway: the oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a condensation reaction with a hydrazine derivative to form a hydrazone. Hydrazones are a significant class of compounds with a wide range of applications in medicinal and materials chemistry.

The initial step in this proposed synthesis is the oxidation of this compound to (3-methoxy-5-nitro)benzaldehyde. This transformation can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the carboxylic acid.

Following the formation of the aldehyde, the second step is the condensation reaction with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, to yield the desired nitrophenyl hydrazone derivative. This reaction is typically carried out in an acidic medium, which catalyzes the nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde, followed by dehydration to form the stable C=N double bond of the hydrazone. The general reaction scheme is presented below:

Step 1: Oxidation this compound → (3-methoxy-5-nitro)benzaldehyde

Step 2: Condensation (3-methoxy-5-nitro)benzaldehyde + H₂N-NH-R → (3-methoxy-5-nitro)benzylidenehydrazine derivative + H₂O

Research on analogous compounds supports this synthetic approach. For instance, studies have shown the successful synthesis of various hydrazone derivatives through the condensation of substituted benzaldehydes with hydrazides or hydrazines. discoveryjournals.orguii.ac.id The reactivity of the aldehyde is often influenced by the electronic nature of the substituents on the aromatic ring. discoveryjournals.org The synthesis of novel hydrazide-hydrazones from 5-nitrofuran-2-carboxylic acid further highlights the utility of the hydrazine functional group in creating new chemical entities. nih.gov

The table below outlines the proposed synthetic pathway for the preparation of nitrophenyl hydrazine derivatives from this compound.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidation | This compound, Mild Oxidizing Agent (e.g., PCC, MnO₂), Dichloromethane | (3-methoxy-5-nitro)benzaldehyde |

| 2 | Condensation | (3-methoxy-5-nitro)benzaldehyde, Hydrazine Hydrate (or substituted hydrazine), Acid catalyst (e.g., acetic acid), Ethanol, Reflux | (E/Z)-1-((3-methoxy-5-nitrophenyl)methylidene)hydrazine (or substituted derivative) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (3-Methoxy-5-nitrophenyl)methanol. By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In this compound, the chemical shifts are significantly influenced by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO₂) is strongly electron-withdrawing, causing deshielding (a downfield shift) of nearby protons. Conversely, the methoxy (B1213986) group (-OCH₃) is electron-donating, leading to shielding (an upfield shift).

The expected ¹H NMR spectrum would display signals for the benzylic methylene (B1212753) protons (-CH₂OH), the methoxy protons (-OCH₃), the hydroxyl proton (-OH), and the three aromatic protons.

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the range of δ 7.0-8.5 ppm. Due to the substitution pattern, they would likely appear as distinct multiplets, with their specific shifts determined by their position relative to the nitro and methoxy groups. The proton situated between the two electron-withdrawing groups (nitro and the carbon bearing the methanol (B129727) group) would be the most deshielded.

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and would typically appear as a singlet around δ 4.5-5.0 ppm. oxinst.com This signal can sometimes show coupling to the hydroxyl proton, depending on the solvent and concentration.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are also equivalent and would produce a sharp singlet, typically appearing further upfield around δ 3.8-4.0 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet. Its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

The coupling constants (J-values) between adjacent aromatic protons provide critical information about their relative positions (ortho, meta, or para coupling). organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 8.5 | m (multiplet) |

| -CH₂OH | 4.5 - 5.0 | s (singlet) |

| -OCH₃ | 3.8 - 4.0 | s (singlet) |

| -OH | Variable | br s (broad singlet) |

Note: Predicted values are based on general substituent effects in aromatic systems. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment.

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region of the spectrum (δ 100-160 ppm). The carbons directly attached to the electron-withdrawing nitro group (C-5) and the electron-donating methoxy group (C-3) will show significant shifts. The carbon bearing the nitro group is expected to be shifted downfield, while the carbon attached to the methoxy group will be shifted upfield compared to an unsubstituted benzene ring. The carbon attached to the -CH₂OH group (C-1) will also have a characteristic chemical shift.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate in the range of δ 60-70 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will typically appear as a signal around δ 55-60 ppm.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals. organicchemistrydata.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons, allowing for the assignment of their relative positions on the ring. researchgate.netoxinst.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is used to definitively link each proton signal to its corresponding carbon in the skeleton. For example, it would show a correlation between the methylene proton signal (~δ 4.8 ppm) and the methylene carbon signal (~δ 65 ppm), and between the methoxy proton signal (~δ 3.9 ppm) and the methoxy carbon signal (~δ 56 ppm). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.edu HMBC is instrumental in piecing together the entire molecular structure by showing long-range connectivity. Key HMBC correlations for this compound would include:

Correlations from the methoxy protons (-OCH₃) to the aromatic carbon at the C-3 position.

Correlations from the methylene protons (-CH₂OH) to the aromatic carbons at the C-1, C-2, and C-6 positions.

Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable information about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₈H₉NO₄), the calculated exact mass is 183.05316 g/mol . chem960.comuni.lu An HRMS measurement confirming this value provides strong evidence for the molecular formula. The analysis can be performed on various adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₈H₁₀NO₄⁺ | 184.06044 |

| [M+Na]⁺ | C₈H₉NNaO₄⁺ | 206.04238 |

| [M+K]⁺ | C₈H₉KNO₄⁺ | 222.01632 |

| [M-H]⁻ | C₈H₈NO₄⁻ | 182.04588 |

Data sourced from predicted values. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is exceptionally useful for analyzing this compound within complex mixtures, such as reaction progress samples or biological matrices.

In an LC-MS analysis, the sample mixture is first injected into an LC column. The components of the mixture are separated based on their physicochemical properties (e.g., polarity, size). As each component, including this compound, elutes from the column, it enters the mass spectrometer. The MS then detects the compound, confirms its identity by its mass-to-charge ratio, and provides quantitative data. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is particularly valuable for detecting low-concentration analytes in complex samples. nih.gov

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary functional groups: hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and the aromatic ring.

The broad absorption band for the hydroxyl group's O-H stretching vibration is typically found in the 3500-3200 cm⁻¹ region. The C-O stretching vibrations for the alcohol and the ether functionalities would appear in the 1260-1000 cm⁻¹ range. The nitro group presents strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching within the benzene ring appears in the 1600-1450 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methyl (-CH₃) | C-H Stretch | 2960 - 2850 |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Nitro (-NO₂) | Symmetric Stretch | 1350 - 1300 |

| Methoxy/Alcohol | C-O Stretch | 1260 - 1000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores and conjugated systems. The this compound molecule contains a nitrophenyl chromophore, which gives rise to distinct absorption bands in the UV-Vis spectrum.

The primary electronic transitions expected are π → π* and n → π. The high-energy π → π transitions, originating from the conjugated π-system of the benzene ring, are typically observed at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro and methoxy groups, occurs at longer wavelengths and is generally of lower intensity. For related compounds like 3-nitrobenzyl alcohol, a strong absorption band is observed around 268 nm. researchgate.net The presence of the methoxy group may cause a slight shift in the absorption maximum (λmax). The analysis is typically conducted using a solvent like methanol or ethanol. researchgate.netbiorxiv.org

Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl Ring / Nitro Group | 200 - 280 |

| n → π | Nitro Group / Methoxy Group | > 280 |

Chromatographic Separation and Purity Assessment Techniques

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions, screening for optimal reaction conditions, and assessing the purity of products. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the desired product.

A typical TLC analysis would involve spotting the reaction mixture onto a silica (B1680970) gel plate (the stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. The ratio of these solvents is optimized to achieve good separation between the spots corresponding to the starting materials, intermediates, and the final product. Due to its increased polarity from the hydroxyl group, this compound would have a lower Retention Factor (Rf) value compared to less polar precursors. Visualization of the spots can be achieved under UV light, as the aromatic nitro compound is UV-active, or by using chemical staining agents.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. It is the gold standard for determining the purity of this compound and for performing quantitative analysis. bldpharm.com

A common HPLC method for a compound of this nature is reverse-phase HPLC. This method typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. mdpi.com A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like methanol or acetonitrile (B52724) is frequently used to achieve efficient separation. mdpi.com

Detection is most commonly performed with a UV-Vis detector set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance. The retention time—the time it takes for the compound to elute from the column—is a characteristic identifier under specific chromatographic conditions. The purity of the sample is determined by the area of the product peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure reference standard.

Medium-Pressure Liquid Chromatography (MPLC) and Column Chromatography for Purification

The purification of this compound from synthetic reaction mixtures is effectively achieved using column chromatography and its more advanced variant, Medium-Pressure Liquid Chromatography (MPLC). These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The polarity of this compound, imparted by the hydroxyl, methoxy, and nitro functional groups, dictates the choice of chromatographic conditions.

In typical laboratory-scale purifications, traditional column chromatography employing silica gel as the stationary phase is common. scielo.org.corochester.edu The separation relies on the varying affinities of the components in the crude mixture for the polar silica surface. A solvent system, or eluent, is passed through the column to effect the separation. For a compound of moderate polarity like this compound, a common approach involves using a binary solvent system. rochester.edu This typically consists of a non-polar solvent such as hexane and a more polar solvent like ethyl acetate. rochester.edu The polarity of the mobile phase is often gradually increased (gradient elution) to first elute non-polar impurities, followed by the target compound, and finally any more polar byproducts. The progress of the purification can be monitored using Thin Layer Chromatography (TLC). scielo.org.co

MPLC offers an enhancement over traditional gravity-driven column chromatography by using a pump to generate a consistent and higher flow rate of the mobile phase. This results in faster separations and improved resolution. The same principles of stationary and mobile phase selection apply.

While specific purification protocols for this compound are not extensively detailed in the literature, suitable conditions can be inferred from general practices for separating polar organic molecules. rochester.edu

Table 1: Representative Column Chromatography Parameters for Purifying this compound

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent through which the solvent and sample move. | Silica Gel (SiO₂) |

| Mobile Phase (Eluent) | The solvent system used to move the sample through the stationary phase. rochester.edu | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1) or Methanol/Dichloromethane for more polar compounds. rochester.edu |

| Elution Technique | The method of passing the mobile phase through the column. | Gradient or Isocratic Elution |

| Detection Method | The technique used to identify fractions containing the desired compound. | Thin Layer Chromatography (TLC) with UV visualization |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and revealing its packing in the crystal lattice.

For a molecule like this compound, single-crystal X-ray diffraction would be the technique of choice. This involves growing a suitable, high-quality single crystal of the compound, often by slow evaporation of a solvent. nih.gov The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. scielo.org.co

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of structurally similar compounds allows for a well-founded prediction of its key structural features. For instance, the crystal structure of related nitroaromatic compounds and benzyl (B1604629) alcohols has been extensively studied. scielo.org.conih.gov These studies reveal that crystal packing is heavily influenced by hydrogen bonding and other intermolecular forces. scielo.org.co

Table 2: Predicted Crystallographic and Structural Parameters for this compound

| Parameter | Predicted Feature | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for benzyl alcohol derivatives. |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding | Presence of hydroxyl group. researchgate.net |

| π-π Stacking | Presence of aromatic ring. | |

| Dipole-Dipole Interactions | Presence of the polar nitro group. | |

| Molecular Conformation | Planar aromatic core | Rigidity of the benzene ring. nih.gov |

| Rotational freedom of hydroxymethyl and methoxy groups | Flexibility around C-O and C-C single bonds. |

The synthesis and structural analysis of related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been reported, confirming the planarity of the substituted benzene ring and detailing the hydrogen bonding networks that define the supramolecular structure. nih.gov Such studies provide a valuable framework for understanding the likely solid-state characteristics of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can yield highly accurate predictions of molecular geometries, energies, and various spectroscopic characteristics.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement (conformation) of (3-Methoxy-5-nitrophenyl)methanol. These studies typically involve geometry optimization, where the molecule's energy is minimized to find the most stable structure. The analysis of the optimized structure reveals precise bond lengths, bond angles, and dihedral angles. For instance, DFT studies on similar substituted benzene (B151609) rings show that substituent groups like methoxy (B1213986) and nitro groups can cause slight distortions in the benzene ring from a perfect planar structure. orientjchem.orgresearchgate.net

Key aspects of its electronic structure are elucidated through analyses such as:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation properties. A smaller gap suggests higher reactivity.

Conformational Analysis: The rotation around single bonds, such as the C-C bond connecting the hydroxymethyl group and the C-O bond of the methoxy group, leads to different conformers. DFT calculations can map the potential energy surface to identify the most stable conformers and the energy barriers between them. researchgate.net Studies on similar molecules have identified stable conformers by analyzing the orientation of substituent groups. researchgate.net

DFT methods are also proficient at predicting spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. researchgate.net This technique simulates the electronic transitions between molecular orbitals that occur upon absorption of UV or visible light. The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. For novel compounds, comparing the simulated spectrum with an experimentally measured one can confirm the molecular structure. Theoretical spectra are often simulated in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing these calculated frequencies with experimental spectra helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. orientjchem.orgresearchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). While specific docking studies for this compound are not widely published, this methodology is central to rational drug design and could be applied to explore its potential biological targets.

The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein.

Docking Simulation: A docking algorithm systematically samples various positions and orientations of the ligand within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For a compound like this compound, docking could be used to screen for potential interactions with enzymes or receptors implicated in various diseases, guiding further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, a QSAR study would involve:

Data Set: Compiling a set of structurally related molecules with experimentally measured biological activity (e.g., anti-tumor or antimicrobial IC50 values). nih.govresearchgate.net

Descriptor Calculation: Calculating various molecular descriptors (physicochemical, topological, electronic) for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that correlates the descriptors with the biological activity.

Validation: Rigorously validating the model to ensure its predictive power.

Methods like Comparative Molecular Field Analysis (CoMFA) are a form of 3D-QSAR that correlates biological activity with the steric and electrostatic fields of the molecules. nih.govresearchgate.net Such models can provide insights into which structural features are important for activity, guiding the design of more potent analogs. For example, a CoMFA study might reveal that bulky substituents or electron-withdrawing groups at specific positions enhance the desired biological effect. nih.gov

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are fundamental to QSAR studies and for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Several key descriptors for this compound have been calculated using computational software.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A higher TPSA is generally associated with lower membrane permeability.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity (fat-solubility). It plays a crucial role in how a drug is absorbed and distributed in the body.

Rotatable Bonds: The number of rotatable bonds influences a molecule's conformational flexibility. A lower number of rotatable bonds is generally favorable for good oral bioavailability.

Table 1: Predicted Molecular Descriptors for this compound This data is computationally generated and may vary slightly between different prediction software.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₉NO₄ | Indicates the elemental composition of the molecule. |

| Molecular Weight | 183.16 g/mol | The mass of one mole of the compound. biosynth.com |

| Topological Polar Surface Area (TPSA) | 75.3 Ų | Predicts molecular transport properties. chem960.com |

| XLogP3 | 0.8 | Measures the lipophilicity of the compound. chem960.comuni.lu |

| Hydrogen Bond Donor Count | 1 | Number of hydrogen atoms attached to electronegative atoms. chem960.com |

| Hydrogen Bond Acceptor Count | 4 | Number of electronegative atoms (O, N) capable of accepting hydrogen bonds. |

| Rotatable Bond Count | 3 | Indicates the conformational flexibility of the molecule. chem960.com |

Applications and Biological Activity Studies of 3 Methoxy 5 Nitrophenyl Methanol and Its Derivatives

Applications in Medicinal Chemistry and Pharmacology

The core structure of (3-Methoxy-5-nitrophenyl)methanol has been modified to create a diverse library of compounds, which have been investigated for their therapeutic potential. These studies span from targeting infectious diseases to combating cancer and mitigating oxidative stress.

Development of Antitubercular Agents

The global challenge of drug-resistant tuberculosis necessitates the discovery of novel drugs that act on new targets. The biosynthesis of tryptophan in Mycobacterium tuberculosis (Mtb) is an essential pathway for its survival within a host, making it an attractive target for new antitubercular agents. nih.gov

Research into anthranilate-like compounds, which can interfere with this pathway, has led to the development of new benzohydrazides with potent antimycobacterial activity and low cytotoxicity. nih.gov By replacing the carboxylic group of parent compounds with a hydrazide moiety, a significant improvement in both activity and toxicity profiles was achieved. Several fluorophenylbenzohydrazides demonstrated strong activity against Mtb with Minimum Inhibitory Concentration (MIC) values ranging from 0.625 to 6.25 μM, while showing no detectable cytotoxicity in Vero cell assays. nih.gov Preliminary studies confirmed that this class of compounds likely inhibits tryptophan biosynthesis, validating them as strong candidates for further drug discovery efforts. nih.gov

Investigation of α-Aminophosphonates as Biologically Potent Compounds

α-Aminophosphonates are recognized for their diverse biological activities, including antitumor, antimicrobial, and enzyme-inhibiting properties. A series of novel tetrasubstituted α-aminophosphonate derivatives were synthesized using a one-pot, three-component Kabachnik-Fields reaction. nih.gov These compounds were evaluated for their in vivo anti-inflammatory activity, a key pharmacological property.

When tested for TPA-induced ear edema, all synthesized compounds showed a dose-dependent reduction in inflammation. nih.gov Notably, some derivatives exhibited efficacy (approximately 90%) comparable or superior to the standard anti-inflammatory drug indomethacin. nih.gov These compounds also proved effective in reducing CFA-induced paw edema via oral administration. nih.gov In silico analysis of their physicochemical and pharmacokinetic profiles suggested that these α-aminophosphonates possess drug-like characteristics and are suitable for both oral and transdermal delivery, highlighting their potential as potent anti-inflammatory agents. nih.gov

Exploration as Potential Anticancer Agents

Derivatives incorporating the nitrophenyl moiety have been a focus of anticancer research due to their ability to induce cell death and inhibit proliferation in cancer cells.

Studies on 5,6,7,8-tetrahydroisoquinolines bearing a 3-nitrophenyl or 4-nitrophenyl group revealed that several of these new compounds exhibited moderate to strong anticancer activity. nih.gov Six compounds, in particular, were effective against PACA2 (pancreatic cancer) and A549 (lung carcinoma) cell lines. nih.gov The inclusion of one or more electron-donating methoxy (B1213986) groups into a benzene (B151609) ring has been shown in other studies to enhance the anticancer activity of various compounds. nih.gov

Similarly, di(3-thienyl)methanol was synthesized and screened against the T98G brain cancer cell line, where it demonstrated potent activity, inducing cell death and cytogenetic damage in a concentration-dependent manner. nih.gov Importantly, it exhibited lower cytotoxicity against normal human HEK cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Nitrophenyl Derivatives

| Compound Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydroisoquinolines | PACA2 (Pancreatic), A549 (Lung) | Moderate to strong activity | nih.gov |

Evaluation of Antioxidant Properties

Oxidative stress is implicated in numerous diseases, making the development of new antioxidants a critical area of research. nih.gov Derivatives of this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative processes.

A study on new 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives containing a nitrophenyl group found that most of the synthesized compounds displayed high antioxidant activity. nih.gov In another study, a series of alkyl nitrohydroxytyrosyl ether derivatives were synthesized from hydroxytyrosol (B1673988) to assess their antioxidant potential using various assays (FRAP, ABTS, and ORAC). mdpi.com The results indicated that the antioxidant activity was dependent on the length of the alkyl side chain; derivatives with shorter chains (2–4 carbon atoms) maintained or improved the antioxidant capacity compared to the parent compounds. mdpi.com Conversely, longer side chains (6–8 carbon atoms) resulted in lower activity. mdpi.com The effectiveness of two novel lipophilic derivatives of gallic acid was also reported, showing they could effectively delay lipid oxidation, in some cases more strongly than standard antioxidants like BHT and TBHQ. researchgate.net

Table 2: Antioxidant Activity of Nitrophenyl Derivatives

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydroisoquinolines | Not specified | Most tested compounds showed high activity | nih.gov |

| Alkyl nitrohydroxytyrosyl ethers | FRAP, ABTS, ORAC | Activity is inversely related to alkyl chain length | mdpi.com |

Assessment of Cytotoxic Activity in Related Uracil (B121893) Analogues

The modification of nucleobase analogues is a well-established strategy in cancer chemotherapy. Researchers have prepared various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils with different alkyl chain lengths (C1-C12). nih.gov These compounds were synthesized by substituting the chlorine atom in 5-[chloro-(4-nitro-phenyl)-methyl]-uracil with various alcohols. nih.gov

The resulting uracil derivatives were tested in vitro for their cytotoxic activity against five different cancer cell lines. The study found that the biological activity of these compounds is dependent on the length of the alkyl chain. nih.gov These cytotoxic substances were shown to act by rapidly inhibiting DNA synthesis and modulating RNA synthesis, ultimately leading to apoptosis (programmed cell death). nih.gov

Study of Antimicrobial Activities of Related Schiff Base Metal Complexes

Schiff bases derived from substituted aromatic aldehydes and their metal complexes are a cornerstone of coordination chemistry, with many exhibiting significant antimicrobial properties. mdpi.comnih.gov The complexation of a Schiff base with a metal ion can enhance its biological activity, a phenomenon explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion and allows for greater penetration through microbial cell walls. jocpr.commdpi.com

Several studies have synthesized and characterized metal(II) complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) of Schiff bases derived from nitro- and methoxy-substituted phenols. researchgate.net These complexes have demonstrated broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.comresearchgate.net The inhibitory activity, often measured as the diameter of the inhibition zone, was generally good, with some complexes showing activity comparable to or even exceeding that of standard antibiotics. mdpi.comresearchgate.net For instance, a Ni(II) complex exhibited a broad-spectrum antibacterial effect with inhibition zones ranging from 12.5 to 17.0 mm. researchgate.net However, in some cases, the presence of a strong electron-withdrawing nitro group was found to deactivate the system, leading to no observable antimicrobial activity. jocpr.com

Table 3: Antimicrobial Activity of a Representative Schiff Base Metal Complex

| Complex/Ligand | Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Schiff Base | E. coli | 9.0 - 21.0 | researchgate.net |

| S. aureus | 9.0 - 21.0 | researchgate.net | |

| B. subtilis | 9.0 - 21.0 | researchgate.net | |

| [Ni(L)Cl·H₂O] | E. coli | 12.5 - 17.0 | researchgate.net |

| S. aureus | 12.5 - 17.0 | researchgate.net | |

| B. subtilis | 12.5 - 17.0 | researchgate.net |

Role in the Design of Catechol-O-methyltransferase (COMT) Inhibitors

Catechol-O-methyltransferase (COMT) is a crucial enzyme responsible for the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. nih.gov Inhibition of COMT is a well-established therapeutic strategy, particularly in the treatment of Parkinson's disease, as it prevents the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain. nih.govbiosynth.com

A prominent class of COMT inhibitors is characterized by a nitrocatechol core—a catechol structure (a benzene ring with two adjacent hydroxyl groups) bearing a nitro group. nih.govnih.gov The nitro group, being strongly electron-withdrawing, is a key feature for the inhibitory activity. nih.gov Marketed COMT inhibitors such as entacapone (B1671355) and tolcapone (B1682975) are based on this nitrocatechol scaffold. nih.govnih.gov

The structure of this compound makes it a potential precursor or a structural analog for novel COMT inhibitors. For instance, demethylation of the methoxy group would directly convert it into a 3-nitro-5-(hydroxymethyl)benzene-1,2-diol, a nitrocatechol derivative. Researchers in medicinal chemistry often synthesize libraries of related compounds to explore structure-activity relationships (SAR). acs.org By modifying the functional groups of compounds like this compound, it is possible to fine-tune the interaction with the COMT active site and optimize pharmacological properties. The development of non-nitrocatechol inhibitors is also an active area of research to mitigate potential toxicity issues associated with some nitrocatechol drugs. nih.govresearchgate.net

Table 1: Examples of Nitrocatechol-based COMT Inhibitors

| Drug Name | Chemical Structure | Key Features |

| Entacapone | A peripherally acting, reversible and selective COMT inhibitor. nih.gov | |

| Tolcapone | A potent, selective, and reversible COMT inhibitor that acts in both the periphery and the central nervous system. nih.gov | |

| Opicapone | A third-generation, long-acting, peripherally selective COMT inhibitor. nih.gov | |

| Nitecapone | An early nitrocatechol-based COMT inhibitor developed during research programs. |

This table is for illustrative purposes and shows examples of compounds based on the nitrocatechol scaffold relevant to the discussion.

Research into Kinase Inhibitor Development (e.g., Mer and Axl Tyrosine Kinase Inhibitors)

Receptor tyrosine kinases (RTKs) of the TAM family, which includes Tyro3, Axl, and Mer, are crucial regulators of cellular processes like proliferation, survival, and motility. nih.gov Their overexpression is linked to tumor growth, metastasis, and the development of drug resistance in various cancers, making them significant targets for anticancer drug discovery. nih.govgoogle.com The development of small molecule inhibitors targeting Axl and Mer is an active area of oncology research. nih.govnih.gov

The synthesis of kinase inhibitors often involves complex heterocyclic scaffolds designed to fit into the ATP-binding site of the enzyme. nih.gov Nitrophenyl groups are common functionalities in medicinal chemistry and can be incorporated into lead compounds. The nitro group can later be chemically modified, for example, by reduction to an amine. This amine can then serve as a handle for adding other chemical groups to explore the binding pocket of the kinase and improve potency and selectivity.

While direct synthesis of Mer or Axl inhibitors starting from this compound is not prominently documented in publicly available literature, its structural motifs are relevant. For example, research on nitrophenyl-containing heterocycles has demonstrated their potential as anticancer agents. nih.gov The synthesis of potent Axl kinase inhibitors has been achieved using a 2,4,5-trisubstituted pyrimidine (B1678525) scaffold. nih.gov The synthetic routes to such complex molecules often rely on versatile building blocks. A compound like this compound, with its three distinct functional groups, represents a potential starting point or fragment for the generation of a library of compounds for screening against kinases like Mer and Axl. The methoxy group can influence solubility and cell permeability, while the alcohol and nitro groups provide sites for synthetic elaboration.

Analysis of Adrenolytic Activity in Structurally Similar Compounds

Adrenolytic agents are drugs that inhibit the effects of adrenergic nerve stimulation or sympathomimetic amines. They are classified into alpha-adrenolytic and beta-adrenolytic (beta-blockers) agents and are used to treat cardiovascular conditions such as hypertension.

Research into new aminopropan-2-ol derivatives has explored their cardiovascular activity. In one study, new propanolamine (B44665) derivatives were synthesized and evaluated for their adrenolytic properties. nih.gov The synthesis started from a nitrophenyl derivative, which was elaborated through several steps, including a vicarious nucleophilic substitution, to create more complex structures. nih.gov Although these compounds showed low β-adrenolytic activity, some derivatives exhibited antiarrhythmic and hypotensive effects, which were attributed in part to their α-adrenolytic and spasmolytic activities. nih.gov

Role as Key Chemical Intermediates in Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to the presence of three distinct and chemically reactive functional groups: a primary alcohol (-CH₂OH), a methoxy ether (-OCH₃), and a nitro group (-NO₂). biosynth.com This trifunctional nature allows for a wide range of chemical transformations, making it a versatile building block for constructing more complex molecules. chemicalbook.com

Building Block for the Construction of Complex Organic Molecules

The utility of this compound as a building block stems from the ability to selectively modify its functional groups. nih.govyoutube.com

The Hydroxymethyl Group (-CH₂OH): The primary alcohol can be easily oxidized to form the corresponding aldehyde (3-methoxy-5-nitrobenzaldehyde) or carboxylic acid (3-methoxy-5-nitrobenzoic acid), which are themselves valuable synthetic intermediates. The hydroxyl group can also be converted into a leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution reactions, enabling the attachment of various other molecular fragments.

The Nitro Group (-NO₂): The aromatic nitro group is one of the most versatile functional groups in organic synthesis. It can be readily reduced under various conditions to an amino group (-NH₂). This resulting aniline (B41778) derivative (3-amino-5-methoxyphenyl)methanol (B572147) opens up a vast array of synthetic possibilities, including diazotization reactions to introduce other functional groups, or the formation of amides, sulfonamides, and other nitrogen-containing structures.

The Aromatic Ring: The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions.